molecular formula C8H7F3N2O2 B2542548 2-Methyl-5-nitro-3-(trifluoromethyl)aniline CAS No. 1169788-30-0

2-Methyl-5-nitro-3-(trifluoromethyl)aniline

Cat. No.: B2542548
CAS No.: 1169788-30-0
M. Wt: 220.151
InChI Key: XPLRFEZPDVQOMJ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Acylation: Acyl chlorides in the presence of a base.

Major Products Formed

    Amines: Reduction of the nitro group forms amines.

    Substituted Anilines: Various substitution reactions can lead to different substituted aniline derivatives.

Scientific Research Applications

2-Methyl-5-nitro-3-(trifluoromethyl)aniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-3-(trifluoromethyl)aniline is unique due to the presence of all three substituents (methyl, nitro, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-5-nitro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-4-6(8(9,10)11)2-5(13(14)15)3-7(4)12/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRFEZPDVQOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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